molecular formula C12H20N4O3S2 B5428893 1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B5428893
M. Wt: 332.4 g/mol
InChI Key: WYVLRDLPRRVLPE-UHFFFAOYSA-N
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Description

1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. The key steps include:

Chemical Reactions Analysis

Types of Reactions

1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is unique due to its specific combination of the thiadiazole and piperidine rings, along with the ethylsulfonyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S2/c1-3-10-14-15-12(20-10)13-11(17)9-6-5-7-16(8-9)21(18,19)4-2/h9H,3-8H2,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVLRDLPRRVLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCCN(C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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